
(R)-Acenocoumarol
Übersicht
Beschreibung
(R)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (S)-acenocoumarol.
Biologische Aktivität
(R)-Acenocoumarol is a widely used anticoagulant that belongs to the coumarin class of medications. It is primarily employed in the prevention and treatment of thromboembolic disorders. Recent studies have explored its biological activity beyond anticoagulation, revealing significant anti-inflammatory and anti-melanogenic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Anticoagulant Activity
This compound functions by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors II, VII, IX, and X. This mechanism effectively reduces blood coagulation and is utilized in various clinical scenarios such as atrial fibrillation and venous thromboembolism.
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. A notable study involving 28 healthy subjects demonstrated the plasma concentration-time profiles after a single oral dose of racemic acenocoumarol. The results indicated distinct pharmacokinetic parameters for both enantiomers:
Parameter | This compound | (S)-Acenocoumarol |
---|---|---|
C_max (ng/ml) | 328 | 107 |
AUC_last (ng.h/ml) | 3315 | 289 |
AUC (0,∞) (ng.h/ml) | 3807 | 349 |
These findings highlight the differences in absorption and metabolism between the two enantiomers, which may influence therapeutic outcomes and dosing strategies .
2. Anti-Inflammatory Activity
Recent research has expanded the understanding of this compound's biological effects, particularly its anti-inflammatory properties. A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
The anti-inflammatory effects are mediated through several pathways:
- Inhibition of NF-κB Signaling : Acenocoumarol inhibits nuclear translocation of NF-κB p65, thereby reducing inflammatory cytokine production.
- MAPK Pathway Inhibition : It also inhibits the phosphorylation of MAPKs including JNK and p38 MAPK.
The concentration-dependent effects observed in this study are summarized below:
Concentration (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
---|---|---|---|
62.5 | 67.00 | 75.13 | 97.60 |
125 | - | - | - |
250 | - | - | - |
These results indicate that this compound may serve as a potential therapeutic agent for chronic inflammatory diseases .
3. Anti-Melanogenic Activity
Another significant aspect of this compound's biological activity is its ability to inhibit melanogenesis. A study on B16F10 melanoma cells revealed that acenocoumarol decreases melanin synthesis and tyrosinase activity through multiple signaling pathways including PKA, MAPK, and Wnt/β-catenin pathways.
Key Findings
The impact on melanogenic proteins was quantified as follows:
Treatment Concentration (μM) | Tyrosinase Activity Reduction (%) |
---|---|
10 | - |
20 | - |
40 | Significant reduction observed |
This suggests that this compound may be beneficial in cosmetic applications aimed at reducing hyperpigmentation .
4. Case Studies
Several case studies have documented adverse effects associated with acenocoumarol treatment, including a case of leukocytoclastic vasculitis in a patient treated with acenocoumarol for anticoagulation. The patient exhibited symptoms such as fever and purpuric lesions after three weeks of treatment, which resolved upon discontinuation of the drug .
Wissenschaftliche Forschungsanwendungen
Anticoagulation Therapy
(R)-Acenocoumarol is primarily utilized for its anticoagulant properties, functioning similarly to warfarin. It is effective in preventing blood clots in patients with conditions such as atrial fibrillation, venous thromboembolism, and those undergoing certain surgeries. The pharmacokinetics of this compound, characterized by a half-life of approximately 8 hours, allows for effective management of anticoagulation therapy with regular monitoring of International Normalized Ratio (INR) levels to prevent over-anticoagulation and associated bleeding risks .
Table 1: Comparison of Anticoagulant Efficacy
Drug | Mechanism of Action | Half-life (hours) | Common Uses |
---|---|---|---|
This compound | Vitamin K antagonist | 8 | Atrial fibrillation, VTE prevention |
Warfarin | Vitamin K antagonist | 36-42 | Atrial fibrillation, VTE prevention |
Anti-Inflammatory Applications
Recent studies have explored the potential of this compound as an anti-inflammatory agent. Research conducted using murine macrophage RAW 264.7 cells demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines and mediators, suggesting its utility in treating chronic inflammatory diseases such as psoriasis and atopic dermatitis . The drug appears to modulate key signaling pathways, including the NF-κB pathway, which is critical in inflammatory responses.
Case Study: Anti-Inflammatory Effects
A study investigated the effects of this compound on LPS-stimulated RAW 264.7 cells. The findings indicated that treatment with this compound resulted in a significant reduction in nitric oxide production and inhibited the phosphorylation of MAPK signaling proteins, thus demonstrating its potential as a therapeutic agent for inflammation-related disorders .
Dermatological Applications
The compound has also been studied for its effects on melanogenesis. A recent investigation revealed that this compound can prevent melanin production in B16F10 melanoma cells, indicating its potential as a hypopigmenting agent for cosmetic applications . This property could be beneficial for treating hyperpigmentation disorders.
Table 2: Dermatological Effects of this compound
Application | Effect | Study Reference |
---|---|---|
Skin pigmentation | Inhibition of melanin production | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Drug Interaction Studies
The interaction between this compound and other medications has been a subject of research due to its clinical significance in managing anticoagulation therapy. A notable study examined the impact of selective serotonin reuptake inhibitors on the risk of over-anticoagulation in patients using this compound. The findings highlighted that co-medication could significantly alter INR levels, emphasizing the need for careful monitoring when prescribing these drugs together .
Table 3: Drug Interaction Insights
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873368 | |
Record name | (R)-Acenocoumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-77-2 | |
Record name | (R)-Acenocoumarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66556-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Acenocoumarol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Acenocoumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACENOCOUMAROL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.